Liensinine Perchlorate

Vue d'ensemble

Description

Le perchlorate de liensinine est un alcaloïde isoquinoléine extrait de l'embryon de la graine de Nelumbo nucifera Gaertn. Il a été démontré qu'il présente divers effets pharmacologiques, notamment une activité anticancéreuse . Ce composé est connu pour sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le perchlorate de liensinine peut être synthétisé par une série de réactions chimiques impliquant des alcaloïdes isoquinoléine. La méthode de préparation et de purification implique l'extraction du composé de l'embryon de la graine de Nelumbo nucifera Gaertn . Le processus est plus simple, plus pratique et plus efficace par rapport aux méthodes traditionnelles .

Méthodes de production industrielle

La production industrielle de perchlorate de liensinine implique des processus d'extraction et de purification à grande échelle. Ces méthodes sont conçues pour assurer un rendement élevé et une pureté du composé, ce qui le rend adapté à diverses applications scientifiques et médicales .

Analyse Des Réactions Chimiques

Types de réactions

Le perchlorate de liensinine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation des produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du perchlorate de liensinine, qui présentent des propriétés pharmacologiques et des applications différentes .

Applications de la recherche scientifique

Le perchlorate de liensinine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Étudié pour ses effets sur la prolifération cellulaire et l'apoptose.

Médecine : Enquête sur son utilisation potentielle dans le traitement de divers types de cancer, notamment le cancer colorectal et le cancer de la vésicule biliaire

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et médicaments.

Mécanisme d'action

Le perchlorate de liensinine exerce ses effets en inhibant l'activation de la voie de signalisation NF-κB par modification de l'axe Src/TRAF6/TAK1 . Cette inhibition conduit à la suppression des niveaux de facteurs inflammatoires et à l'induction de l'apoptose dans les cellules cancéreuses . Le composé affecte également la voie PI3K/AKT, qui est impliquée dans la prolifération et la survie cellulaires .

Applications De Recherche Scientifique

Colorectal Cancer

Recent studies have demonstrated that liensinine perchlorate exhibits significant anticancer activity against colorectal cancer (CRC). Research indicates that it induces apoptosis in CRC cells and inhibits their proliferation without cytotoxic effects on normal cells. The mechanisms involved include:

- Cell Cycle Arrest : Liensinine causes cell cycle disruption, leading to halted progression in CRC cells.

- Mitochondrial Dysfunction : It induces mitochondrial impairment, triggering apoptotic pathways.

- JNK Signaling Pathway Activation : The activation of this pathway further enhances the apoptotic response in cancer cells .

Animal studies have corroborated these findings, showing reduced tumor growth in xenograft models treated with liensinine .

Gastric Cancer

Liensinine also demonstrates efficacy against gastric cancer. In vitro experiments reveal that it significantly reduces the proliferation of gastric cancer cells through:

- Increased Reactive Oxygen Species Levels : This leads to enhanced oxidative stress within cancer cells.

- Inhibition of the PI3K/AKT Pathway : By downregulating key proteins involved in cell cycle regulation, liensinine effectively induces apoptosis .

The compound's ability to sensitize gastric cancer cells to chemotherapy further highlights its potential as an adjunctive treatment strategy .

Non-Small Cell Lung Cancer

Liensinine's antitumor properties extend to non-small cell lung cancer (NSCLC) as well. Studies indicate that it inhibits NSCLC cell growth by:

- Blocking Autophagic Flux : This prevents cancer cells from utilizing autophagy as a survival mechanism.

- Mitochondrial Damage : Similar to its effects on CRC and gastric cancers, liensinine disrupts mitochondrial function, leading to increased apoptosis .

Case Studies and Research Findings

| Study | Cancer Type | Key Findings | Methodology |

|---|---|---|---|

| Wang et al. (2018) | Colorectal Cancer | Induced apoptosis; inhibited proliferation | In vitro & animal models |

| Zhou et al. (2019) | Gastric Cancer | Increased ROS; inhibited PI3K/AKT pathway | In vitro assays |

| Liu et al. (2022) | Non-Small Cell Lung Cancer | Blocked autophagic flux; induced mitochondrial damage | In vitro & animal models |

| Zhang et al. (2024) | Intrahepatic Cholangiocarcinoma | Tumor suppressor activity; phenotypic changes observed | Cell function tests & Western blot |

Mécanisme D'action

Liensinine Perchlorate exerts its effects by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This inhibition leads to the suppression of inflammatory factor levels and the induction of apoptosis in cancer cells . The compound also affects the PI3K/AKT pathway, which is involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Isoliensinine : Un autre alcaloïde isoquinoléine avec des propriétés pharmacologiques similaires.

Néféline : Connu pour ses effets anticancéreux et anti-inflammatoires.

Daurisoline : Présente des activités biologiques similaires, notamment des anti-arythmiques et des anti-hypertenseurs.

Unicité

Le perchlorate de liensinine est unique en raison de son mécanisme d'action spécifique et de sa capacité à inhiber plusieurs voies de signalisation impliquées dans la prolifération et la survie des cellules cancéreuses . Cela en fait un candidat prometteur pour le développement de nouveaux agents thérapeutiques et médicaments.

Activité Biologique

Liensinine perchlorate, derived from the plant Nelumbo nucifera (lotus), has garnered significant attention in recent years for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

Liensinine is an isoquinoline alkaloid primarily extracted from the seed embryo of Nelumbo nucifera. Its perchlorate form enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. Research has highlighted its effectiveness against different types of cancer, including colorectal, gastric, and non-small cell lung cancer (NSCLC).

Colorectal Cancer (CRC)

A study published in PubMed demonstrated that this compound significantly inhibits colorectal cancer tumorigenesis. The compound was shown to induce apoptosis in CRC cells while sparing normal epithelial cells from cytotoxic effects. Key findings include:

- Mechanisms : Liensinine activates the JNK signaling pathway, leading to mitochondrial dysfunction and cell cycle arrest.

- In Vivo Studies : Animal experiments indicated a marked reduction in tumor growth without damaging vital organs. The Ki-67 proliferation index was notably decreased in treated groups .

Non-Small Cell Lung Cancer (NSCLC)

Research published in PMC indicated that liensinine also exhibits potent anti-tumor properties against NSCLC:

- In Vitro and In Vivo Effects : Liensinine inhibited cell growth and induced apoptosis. It was found to block autophagic flux by impairing mitochondrial function and lysosomal activity.

- Experimental Design : Colony formation assays confirmed that liensinine treatment led to significant reductions in cell viability across multiple concentrations .

Gastric Cancer

Liensinine's efficacy extends to gastric cancer as well, where it has been shown to induce apoptosis through reactive oxygen species (ROS) generation:

- Mechanisms : The compound increases ROS levels while inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

- Cell Cycle Arrest : Flow cytometry analyses revealed that liensinine induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4 .

Research Findings Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Case Studies

-

Colorectal Cancer Study :

- Objective: To evaluate the anticancer effects of liensinine on CRC.

- Methodology: In vitro assays followed by in vivo xenograft models.

- Results: Significant tumor growth inhibition with no cytotoxicity to normal cells.

-

NSCLC Study :

- Objective: To investigate the effects of liensinine on NSCLC cell lines.

- Methodology: Colony formation assays and flow cytometry.

- Results: Induced apoptosis and blocked autophagic flux.

-

Gastric Cancer Study :

- Objective: To assess the role of ROS in liensinine-induced apoptosis.

- Methodology: Western blot analysis for protein expression related to cell cycle regulation.

- Results: Increased ROS levels correlated with reduced cell proliferation.

Propriétés

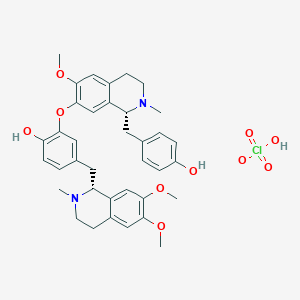

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that this compound exerts its anticancer effects against colorectal cancer cells through several mechanisms:

- Induction of Apoptosis: this compound has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []

- Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []

- JNK Pathway Activation: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does this compound demonstrate selective toxicity towards cancer cells?

A2: A study observed that this compound exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of this compound?

A3: The successful total synthesis of this compound [] is significant for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.